molecular formula C9H13ClN2O2 B15299391 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride

Cat. No.: B15299391
M. Wt: 216.66 g/mol
InChI Key: LHVVAVPHSPUKIG-UHFFFAOYSA-N
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Description

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with a suitable carboxylating agent, followed by hydrochloric acid treatment to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the final product in solid form.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
  • 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
  • 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-2-carbaldehyde

Uniqueness

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride is unique due to its specific structural features and the position of the carboxylic acid group

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-11-5-10-7-3-2-6(9(12)13)4-8(7)11;/h5-6H,2-4H2,1H3,(H,12,13);1H

InChI Key

LHVVAVPHSPUKIG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1CC(CC2)C(=O)O.Cl

Origin of Product

United States

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